Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate typically involves the condensation of ethyl acetoacetate with thiourea and a difluoromethylating agent The reaction is carried out under basic conditions, often using sodium ethoxide or potassium carbonate as the base
Industrial Production Methods
In an industrial setting, the production of ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to an alcohol.
Substitution: The difluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the difluoromethyl group.
Major Products
Oxidation: Nitro derivatives of the thiazole ring.
Reduction: Alcohol derivatives of the carboxylate group.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Medicine: The compound is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and stability, allowing it to effectively modulate biological pathways. The thiazole ring structure is crucial for its activity, providing a scaffold that interacts with target proteins.
Comparison with Similar Compounds
Ethyl 2-amino-4-(difluoromethyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its biological activity and chemical reactivity.
Ethyl 2-amino-4-(methyl)-1,3-thiazole-5-carboxylate: The absence of fluorine atoms in this compound results in different pharmacokinetic properties and lower binding affinity to certain targets.
Ethyl 2-amino-4-(chloromethyl)-1,3-thiazole-5-carboxylate:
The uniqueness of ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate lies in its difluoromethyl group, which imparts distinct physicochemical properties and enhances its potential as a versatile building block in drug discovery and development.
Properties
IUPAC Name |
ethyl 2-amino-4-(difluoromethyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2S/c1-2-13-6(12)4-3(5(8)9)11-7(10)14-4/h5H,2H2,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPZZUUATQBVIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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